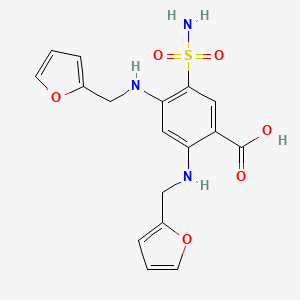

4-Deschloro-4-(2-furanylmethyl)amino Furosemide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLIXFNJZQNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198488 |

Source

|

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5046-19-5 |

Source

|

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005046195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4O9Q89M9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide

An In-Depth Technical Guide to the Chemical Profile of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide

Abstract

This technical guide provides a comprehensive theoretical framework for the novel furosemide analog, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide. Furosemide, a potent loop diuretic, acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. The structure-activity relationships of furosemide derivatives are of significant interest for developing new therapeutic agents with potentially altered potency, selectivity, or novel pharmacological profiles. This document outlines the proposed chemical structure, predicts key physicochemical properties, and details a plausible synthetic pathway for the title compound. Furthermore, it presents a complete workflow for structural elucidation using modern analytical techniques and discusses the hypothetical mechanism of action based on established furosemide pharmacology. All protocols and claims are grounded in authoritative scientific principles to ensure a self-validating and trustworthy guide for research and development professionals.

Introduction and Molecular Design Rationale

Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure. Its efficacy stems from its specific action on the luminal Na-K-Cl cotransporter in the kidney. The chemical scaffold of furosemide, an anthranilic acid derivative, offers multiple sites for modification to modulate its activity.

The subject of this guide, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, is a putative analog designed to explore the structure-activity relationship at the C4 position of the anthranilic acid core. In the parent molecule, this position is occupied by a chlorine atom. The proposed modification involves replacing this halogen with a second (2-furanylmethyl)amino (or furfurylamino) group. This substitution is significant for several reasons:

-

Electronic Effects: Replacing the electron-withdrawing chloro group with an electron-donating amino group will fundamentally alter the electron density of the aromatic ring, which could influence binding affinity to the target protein.

-

Steric Bulk: The introduction of a second furfurylamino group adds considerable steric bulk at a critical position, potentially altering the compound's orientation within the binding pocket of its target.

-

Novel Pharmacological Targets: Beyond diuresis, furosemide analogs have been investigated for their effects on neuroinflammation and as potential therapeutics for Alzheimer's disease, suggesting that modifications could unlock new therapeutic applications.

This guide serves as a predictive blueprint for the synthesis, characterization, and potential biological evaluation of this novel compound.

Chemical Structure and Predicted Physicochemical Properties

The core structure is based on anthranilic acid, with key functional groups dictating its chemical behavior. The proposed structure of the title compound is compared with that of Furosemide below.

Figure 1: Chemical Structures

-

(A) Furosemide: 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid

-

(B) 4-Deschloro-4-((furan-2-ylmethyl)amino) Furosemide: 2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid

The predicted physicochemical properties are summarized in Table 1. These values are calculated or estimated based on the structural changes relative to furosemide.

Table 1: Comparison of Physicochemical Properties

| Property | Furosemide | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Predicted) | Causality of Change |

| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₇H₁₈N₄O₅S | Replacement of -Cl with -NHCH₂C₄H₃O and addition of C₅H₇N. |

| Molar Mass | 330.74 g/mol | 390.42 g/mol | Increased atomic count from the substituted group. |

| pKa (Carboxylic Acid) | ~3.6 | 3.8 - 4.2 | The electron-donating character of the C4-amino group is expected to slightly increase the pKa of the C1-carboxyl group, making it a weaker acid. |

| Aqueous Solubility | Slightly soluble | Predicted to be very slightly soluble | The addition of a second large, relatively nonpolar furfuryl group is likely to decrease aqueous solubility. |

| Protein Binding | High (91-99%) | Predicted to be high | High lipophilicity suggests strong binding to plasma proteins like albumin, similar to the parent compound. |

Proposed Synthetic Pathway

The synthesis of furosemide traditionally begins with 2,4-dichlorobenzoic acid. For the target molecule, a different starting material is necessary to introduce the two distinct amino functionalities. A plausible route starts from 2,4-diamino-5-sulfamoylbenzoic acid, which would require its own synthesis, likely from a dinitro- or nitro-amino precursor.

The proposed workflow focuses on the final key steps of sequential N-alkylation.

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocol: Synthesis (Hypothetical)

Rationale: This protocol employs a selective N-alkylation strategy. The amino group at position 2 is generally more reactive to nucleophilic substitution due to the electronic influence of the adjacent carboxyl group. This allows for a stepwise introduction of the furfuryl groups.

-

Step 1: Ammonolysis. React 2,4-Dinitro-5-chlorosulfonylbenzoic acid with concentrated ammonium hydroxide to form 2,4-Dinitro-5-sulfamoylbenzoic acid.

-

Step 2: Reduction. Reduce the two nitro groups of the intermediate from Step 1 to primary amines using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium to yield 2,4-Diamino-5-sulfamoylbenzoic acid.

-

Step 3: First N-Alkylation. Dissolve the diamino intermediate in a suitable polar aprotic solvent (e.g., DMF). Add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine). Add one equivalent of furfuryl chloride dropwise at room temperature. Stir for 12-24 hours. The more nucleophilic amine at the C2 position should react preferentially. Monitor reaction progress via TLC or LC-MS.

-

Step 4: Second N-Alkylation. To the crude product from Step 3, add a second equivalent of base and furfuryl chloride. Heat the reaction mixture (e.g., 60-80 °C) to drive the alkylation of the less reactive C4 amine.

-

Step 5: Purification. Upon reaction completion, perform an aqueous workup. Purify the final product using column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 4-Deschloro-4-(2-furanylmethyl)amino Furosemide.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is critical. A combination of spectroscopic and chromatographic methods must be employed.

Caption: Integrated workflow for structural and purity analysis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect to see two distinct sets of signals for the two furfuryl groups. The methylene protons (-CH₂-) will likely appear as doublets or triplets depending on coupling with the adjacent NH protons. Aromatic protons on the central ring will show a distinct splitting pattern. The two -NH protons should appear as separate signals.

-

¹³C NMR: The spectrum should account for all 17 unique carbon atoms. Key signals will include the carboxyl carbon (~170 ppm), carbons of the furan rings, and the six distinct carbons of the central benzene ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Furosemide itself shows a characteristic SO₂ stretching band at 1165 cm⁻¹.

-

N-H stretch: ~3300-3400 cm⁻¹ (two distinct bands possible)

-

O-H stretch (Carboxylic Acid): Broadband, ~2500-3300 cm⁻¹

-

C=O stretch (Carboxylic Acid): ~1680-1700 cm⁻¹

-

SO₂ stretch (Sulfonamide): Two bands, ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric)

-

C-O-C stretch (Furan): ~1010-1080 cm⁻¹

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 389.4. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Chromatographic Analysis

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: This method provides a quantitative measure of purity and can be adapted for stability studies. A reverse-phase C18 column is standard for analyzing moderately polar compounds like furosemide and its analogs.

-

System Preparation: Use an HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B

-

20-25 min: Column re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the optimal wavelength. Furosemide has absorption maxima around 226 nm and 272 nm.

-

Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg) in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Dilute as needed.

-

Injection Volume: 10 µL.

-

Analysis: Run the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The target purity for further biological studies should be >98%.

Proposed Mechanism of Action and Pharmacological Considerations

The primary mechanism of action for furosemide is the blockade of the NKCC2 ion cotransporter in the kidney's thick ascending limb of the Loop of Henle. This inhibition prevents the reabsorption of Na⁺, K⁺, and Cl⁻ ions, leading to significant diuresis.

Caption: Signaling pathway for Furosemide-induced diuresis.

Structure-Activity Relationship (SAR) Insights:

The diuretic activity of furosemide is highly dependent on its structure:

-

The sulfamoyl group at C5 is essential for activity.

-

The carboxylic acid at C1 is also critical, as it makes the molecule an organic acid that can be secreted into the proximal tubule.

-

The substituent at C4 modulates potency. A halogen like chlorine is optimal in the known series of diuretics.

Hypothesis for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide:

The replacement of the C4-chloro group with a bulky furfurylamino group represents a major structural deviation. It is plausible that this change could reduce or abolish diuretic activity . The larger group may cause steric hindrance, preventing the molecule from fitting correctly into the chloride-binding site of the NKCC2 transporter.

However, this modification could confer activity at other targets. Research has shown that furosemide analogs can inhibit Aβ oligomerization and neuroinflammation, processes implicated in Alzheimer's disease. The introduction of a second hydrogen-bond-donating/accepting furfurylamino group could enhance interactions with protein targets involved in these alternative pathways. Therefore, while its potential as a diuretic may be diminished, its utility as a probe for neurodegenerative or anti-inflammatory research warrants investigation.

Conclusion

References

-

Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease. Request PDF. Retrieved from [Link]

-

Hassouna, M. E. M., Issa, Y. M., & Zayed, A. G. (2015). Spectrophotometric Determination of Furosemide Drug in Different Formulations using Schiff 's Bases. MedCrave online. Retrieved from [Link]

-

Digital Commons @ VCCS. (n.d.). Furosemide: Properties, Alternatives, and the Medication Approval Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]

-

PubMed. (2014, October 15). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]

-

Wikipedia. (n.d.). Furosemide. Retrieved from [Link]

-

ResearchGate. (2024, June 6). (PDF) Furosemide: Overview Mechanisms, Indications, Administration, and Safety. Retrieved from [Link]

-

Spharion. (n.d.). Spectrophotometric determination of Furosimide in pharmaceutical formulations by charge transfer complex method. Retrieved from [Link]

-

Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the loop diuretics furosemide (A), piretanide.... Retrieved from [Link]

-

Taylor & Francis. (n.d.). Furosemide Determination by First‐Derivative Spectrophotometric Method. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. Retrieved from [Link]

- Google Patents. (n.d.). US5739361A - Process for the preparation of furosemide.

-

Radboud University. (n.d.). CLINICAL PHARMACOLOGICAL STUDIES ON FUROSEMIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

-

ClinPGx. (n.d.). furosemide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Furosemide - accessdata.fda.gov. Retrieved from [Link]

-

Studia Universitatis Babes-Bolyai, Chemia. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Retrieved from [Link]

-

Digital CSIC. (2021, November 2). Furosemide/Non-Steroidal Anti-Inflammatory Drug–Drug Pharmaceutical Solids: Novel Opportunities in Drug Formulation. Retrieved from [Link]

Structural and Analytical Profiling of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D)

Executive Summary

Furosemide is a potent loop diuretic widely prescribed for the management of edema and hypertension, functioning primarily as an inhibitor of the luminal Na-K-2Cl (NKCC) symporter in the loop of Henle[1][2]. The industrial synthesis of the active pharmaceutical ingredient (API) requires rigorous control of reaction conditions to prevent the formation of process-related impurities. Among the most critical of these is 4-Deschloro-4-(2-furanylmethyl)amino Furosemide , officially designated in pharmacopeias as Furosemide EP Impurity D [3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this specific impurity. We will explore its precise physicochemical parameters, the mechanistic causality of its formation during API synthesis, and a self-validating analytical workflow for its quantification in compliance with ICH guidelines.

Physicochemical Profiling and Structural Parameters

Furosemide EP Impurity D is a structural analog of furosemide where the chlorine atom at the C-4 position of the benzoic acid ring has been substituted by a second (2-furanylmethyl)amino (furfurylamino) group. This dual-substitution significantly alters the lipophilicity and molecular weight of the compound compared to the parent API.

Table 1: Quantitative Data and Chemical Identifiers

| Parameter | Value |

| Chemical Name (IUPAC) | 2,4-Bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| Common Synonyms | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide; Furosemide EP Impurity D[3][4] |

| CAS Registry Number | 5046-19-5[5][6] |

| Molecular Formula | C17H17N3O6S[3][6] |

| Molecular Weight | 391.4 g/mol [5][6] |

| API Family | Furosemide[4] |

Mechanistic Origins: Causality of Impurity Formation

To control an impurity, one must first understand the thermodynamics and kinetics of its origin. The standard industrial synthesis of Furosemide relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-sulfamoylbenzoic acid (commonly known as Lasamide) with furfurylamine under basic conditions[2].

The Causality of Over-Substitution

The chlorine atom at the 2-position of Lasamide is highly activated by the electron-withdrawing carboxylic acid (ortho) and sulfonamide (meta) groups, making it the primary target for nucleophilic attack by furfurylamine. However, the chlorine at the 4-position is also susceptible to substitution, albeit with higher activation energy.

If the reaction temperature exceeds optimal thresholds, or if a stoichiometric excess of furfurylamine is present in the reactor, a secondary SNAr reaction occurs. The primary product (Furosemide) undergoes further amination at the 4-position, displacing the remaining chlorine atom to yield the bis-furfurylamino derivative—Furosemide EP Impurity D.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of this synthetic divergence.

Synthesis and over-reaction pathway yielding Furosemide EP Impurity D.

Analytical Workflow: Self-Validating LC-MS/MS Protocol

To ensure pharmaceutical safety and ICH Q3A(R2) compliance, Impurity D must be monitored at trace levels (typically <0.15% relative to the API). The following step-by-step methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of the Furosemide API batch in 10 mL of Methanol:Water (50:50, v/v).

-

Causality: Furosemide and Impurity D possess differing polarities. The bis-furfuryl substitution makes Impurity D more lipophilic than the parent API. A 50:50 organic-aqueous diluent ensures complete solubilization of both the polar sulfonamide/carboxylic acid moieties and the lipophilic furan rings without inducing precipitation.

Step 2: Chromatographic Separation (UHPLC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group in solution, keeping the molecules in a neutral, hydrophobic state. This maximizes retention and resolution on the C18 stationary phase. Because Impurity D is more lipophilic, it will elute after the main Furosemide peak.

Step 3: Mass Spectrometric Detection (ESI+)

-

Action: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+).

-

Targeted m/z: Monitor the transitions for Furosemide ([M+H]+ = 331.0) and Impurity D ([M+H]+ = 392.4)[5][6].

-

Causality: The secondary amine groups in both compounds readily accept a proton in the acidic mobile phase, making ESI+ highly sensitive. The 61.4 Da mass difference (replacement of -Cl with -NH-CH2-Furan) provides absolute baseline mass resolution.

Step 4: System Suitability & Self-Validation

-

Action: Inject a resolution mixture containing 0.1% Impurity D spiked into a Furosemide standard.

-

Validation Criteria: The workflow is considered valid only if the chromatographic resolution (Rs) between Furosemide and Impurity D is ≥ 2.0, and the Signal-to-Noise (S/N) ratio for the Impurity D peak is ≥ 10 for the Limit of Quantitation (LOQ). This creates a closed-loop validation system ensuring the method is fit for batch release.

Conclusion

The structural identification and quantification of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (C17H17N3O6S, MW: 391.4) is a critical component of loop diuretic manufacturing[3][6]. By understanding the nucleophilic substitution mechanics that drive its formation, process chemists can optimize reactor conditions to suppress the secondary amination. Concurrently, the implementation of robust, causality-driven LC-MS/MS workflows ensures that any residual impurity is accurately quantified, safeguarding the efficacy and safety of the final pharmaceutical product.

References

1.[5] "Furosamide | Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFjDdcd3IQxVqa3ayftsT838F2ueblCM04JSrrDxdNWCqJocBFYYf1DnmOumgRaUicDXY41gHojoVwnmrAOD7_moeBrZJiBg0vIfa2PzE5K0pBIf55MoHeiHBL3TXIXwnfT1Gh3Mv7Xpbw7S4wmRHd3YVTBRiJrvJTwkfnFdSh1saGDCkFVouK-XShWR7DqH11k8R5gar5PWyH9swz3wT8UF_hkYZ-zZO5dTqizm_WcWRpt5kyqgLcnoIATno=] 2.[6] "4-Deschloro-4-(2-furanylMethyl)aMino FuroseMide | 5046-19-5." ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvhTm8wLAtDxP6cWoiVoV80N_WYYQ8hU_6AbkbqoYAtd45suxcDdvyxl4V7P9xcFtAI2R0ZX8iEGBZQTImYexCtRYOs4jQ_FbKia-buDW-MbcIVNyzyqTzIj_XMuRLYMbOZF64u9Brbx2R1t28B3eoJFum5oFuMMfVLv4lurDzW4=] 3.[1] "Furosemide - Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1jBVR63hgvf8SJOfQz6I_4zfnE9HPbPPnf9ZyNQRBWBtuT0s6WdYQs3SlxnPPP7RdID7XSurcN-Nw3eM7-3Ebh1Kkz-DKfPVP7h-WaZC3Ur577jDN3ti2VCEQPoPzcwji4gq6US4OfwZ2EXkumYjnF10u0h3wIjuSHC9v-zWWyys-jEvs02d6zQnTFNjJigWsph4PSHYRrVow30YoAPP8MIWiQLT9TYz4CfAXKHe7_H4sMhEU1F2e2qHwMJw=] 4.[3] "4-Deschloro-4-(2-furanylmethyl)amino Furosemide - CRO Splendid Lab Pvt. Ltd." Splendid Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD36lYsVAuAxeXdOhTq1L3OSvuhoBKRYh1Z0aMlc04uKKwozRab3uyREUUmGI6f7hUT2z72lEs5-vjdRoPDpcBwSfHru7QrwA-P5l3hGxS8uveMzfUhENJWrwTPGFJ7n9BGDTuTqJMMQEgnc2CIWzPN9gE3JJPqMCpB-0mCFWwxoAv6X-h7dsYLNfoSG5w_XDY9PxF] 5.[4] "4-Deschloro-4-(2-furanylmethyl)amino Furosemide." LGC Standards.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZB9W7M5dN5qEEweMSF0ctFgQzQKpEpiVeSD4FLxtFakOapdoTQdWAWkExlghMcVnf06bNwNtK-c8R7JIp_3aDPYlQlKcSPbUCGKvgN6Rn4-VfSvRNYxLdui5yTuJJ_9fQM8DFeNjBj9I8xg0COhEHvmz9aDXQt2HnzmI8Jbfd2-lXkYBHeYN8lirbd3_noSXqb7NjAQ6vs5i] 6. "Furosemide EP Impurity D | CAS No- 5046-19-5." Simson Pharma Limited.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQaTlHrFzPkXEwa81LKN-l5lmTD6ybfZYAMn3TkRT77UOR9vk2BLUsHVQoAjqgWd6TEWLVftmSNUm-j9hmX6TsH-BXeqVaNkddhiCHvm0lbOYWywWfdtF_z4ISjmYtjPtr1vRuHMNXlumQH47DEW-H5tSp8xMKMAA=] 7.[2] "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies." PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz2NSGxcnGoE0xP19yycFpHnsWlujlqP5vPc12eomT_QQFYhx-RUnixcAbT917DH428bLK1J-_8cxVlMdnx4nkn6GyYF-_tfHTQDviBHt05c8pBk4Jsg_xY-nXdhEgKSoghu8_ng57iEADct1m] 8.[7] "Furosemide EP Impurity D | 5046-19-5." Chemicea Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsknNnuGa7VUFhHB6hZbRKbDgZmaHumSWSg6NunALM8f43Q7JG-nTxZu2oIrlzPDVtfD8WP3MPDIMqpDszr8_swk6VkiW9_5k6uXNhtVxtlSc6agPSkM9Vk9flRAUI0R7oD8l9oF9P_jsbJQlvWnoW] 9. "Furosemide EP Impurity D | CAS Number 5046-19-5." Klivon.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdPj_HInjHtk0nCHs1UORKD_MpiadgfG71bkFo8gLs55Z6EKr95Yms40S-GLE9612_jxm55Owdxsg6kDvxICrfaTOy5CCn8K3oXXw0vh69ffBV0N-DCaIW_rEVdBzxsdV7Tn8o4B568WiIALRBx0hdSn45mO2VIiolvyIEP7a4Ond6AI=]

Sources

- 1. Furosemide | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide | 5046-19-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [lgcstandards.com]

- 5. Furosamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Deschloro-4-(2-furanylMethyl)aMino FuroseMide | 5046-19-5 [chemicalbook.com]

- 7. Furosemide EP Impurity D | 5046-19-5 [chemicea.com]

Unraveling the Degradation Pathways of Furosemide: Mechanisms Leading to Deschloro Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is a widely prescribed loop diuretic. While highly efficacious, its molecular architecture—specifically the chloroaromatic ring—renders it highly susceptible to environmental and chemical stress. Understanding the degradation pathways of furosemide is critical for formulation stability, impurity profiling, and regulatory compliance.

This technical guide explores the causality behind the formation of deschloro derivatives —degradants characterized by the loss or substitution of the chlorine atom at the C4 position. By examining the thermodynamic vulnerabilities of the C-Cl bond, we will dissect the two primary mechanisms driving this degradation: photodehalogenation and nucleophilic aromatic substitution (SNAr) .

Molecular Vulnerability: The Causality of C-Cl Cleavage

To understand why furosemide degrades into deschloro derivatives, one must analyze its electronic environment. The chlorine atom at position 4 is flanked by two strongly electron-withdrawing groups:

-

The Carboxyl Group (-COOH) at C1: Exerts a strong inductive and resonance-withdrawing effect para to the chlorine atom.

-

The Sulfamoyl Group (-SO₂NH₂) at C5: Exerts a powerful electron-withdrawing effect ortho to the chlorine atom.

This synergistic electron withdrawal severely depletes the electron density around the C4 carbon. Consequently, the C-Cl bond is highly polarized and weakened, making it a prime target for both homolytic cleavage (under UV excitation) and heterolytic attack (by nucleophiles)[1].

Mechanistic Pathways to Deschloro Derivatives

Pathway A: Photolytic Degradation (Photodehalogenation)

Furosemide exhibits significant photolability. When exposed to UV or natural light, the molecule absorbs photons that provide sufficient energy to overcome the bond dissociation energy of the C-Cl bond (approx. 397 kJ/mol).

According to the mechanism proposed by Soumillion and De Wolf for chloroaromatic compounds, this photolysis initiates a homolytic cleavage, generating a highly reactive aryl radical[2]. Depending on the solvent environment, this radical undergoes one of two primary reactions:

-

Photoreduction: In hydrogen-donating (protic) solvents like methanol, the aryl radical abstracts a hydrogen atom, yielding a simple deschloro-furosemide (-Cl replaced by -H)[2].

-

Photosubstitution: In aqueous matrices, the radical reacts with water or hydroxyl radicals, resulting in a hydroxy-deschloro derivative (-Cl replaced by -OH)[3],[4].

Mechanistic pathways of furosemide photodehalogenation.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Beyond photolysis, the activated nature of the C4 position makes furosemide susceptible to SNAr reactions. During synthesis or under severe thermal stress in the presence of excess amines, the chlorine atom acts as a leaving group and is displaced by a nucleophile.

When the nucleophile is a furfurylamine moiety, the reaction yields 4-deschloro-4-(2-furanylmethyl)amino furosemide (CAS 5046-19-5)[5]. This specific deschloro derivative is officially recognized in pharmacopeias as Furosemide EP Impurity D [5].

Quantitative Data & Impurity Profiling

The table below summarizes the critical deschloro derivatives of furosemide, providing a quick-reference guide for analytical profiling.

| Derivative Name | CAS Number | Structural Modification | Primary Formation Pathway | Recommended Detection |

| Deschloro-furosemide | N/A | -Cl replaced by -H | Photoreduction (UV exposure in protic solvents) | LC-MS/MS (Loss of isotopic Cl signature) |

| Hydroxy-deschloro furosemide | N/A | -Cl replaced by -OH | Photosubstitution (UV exposure in aqueous media) | HPLC-UV / LC-MS |

| Furosemide Impurity D | 5046-19-5 | -Cl replaced by -NH-furfuryl | SNAr (Thermal stress / Excess amine during synthesis) | HPLC-UV (EP Monograph standard) |

Experimental Workflows for Degradation Profiling

To ensure scientific integrity, analytical methods must be self-validating. The following protocol leverages the natural isotopic signature of chlorine (

Self-Validating LC-MS/MS Protocol for Deschloro Degradants

Step 1: Controlled Photolytic Stress (ICH Q1B Compliant)

-

Prepare a 1.0 mg/mL solution of Furosemide API in a 50:50 mixture of HPLC-grade Methanol and Milli-Q Water.

-

Transfer the solution to clear quartz ampoules to ensure maximum UV transmittance.

-

Expose the samples to a 400W medium-pressure mercury lamp (or an ICH Q1B compliant solar simulator) at 25°C[2].

Step 2: Aliquot Quenching

-

Withdraw 100 µL aliquots at precise intervals: T=0, 4, 8, 24, and 48 hours[3].

-

Immediately transfer the aliquots into amber LC vials and store at 4°C to halt the photolytic reaction and prevent secondary thermal degradation.

Step 3: Chromatographic Separation

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 4.5.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 4: Mass Spectrometric Validation

-

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

-

Parent Validation: Locate the intact furosemide peak. It will present a primary ion at m/z 329 [M-H]⁻ with a distinct isotopic M+2 peak at m/z 331 (approx. 33% relative abundance).

-

Degradant Validation: Identify the deschloro-furosemide peak at m/z 295 [M-H]⁻. The complete absence of the m/z 297 (M+2) peak confirms the loss of the chlorine atom, self-validating the photodehalogenation mechanism.

Self-validating LC-MS/MS workflow for deschloro degradants.

Regulatory & Formulation Implications

The rapid photodehalogenation of furosemide necessitates strict formulation controls. Because the deschloro derivatives alter the pharmacological profile and introduce unknown toxicological risks, manufacturers must implement mitigation strategies:

-

Primary Packaging: Furosemide solutions must be stored in amber glass or opaque containers to block UV/Vis radiation.

-

pH Optimization: Maintaining the formulation pH in the slightly basic range stabilizes the sulfonamide group and reduces the overall thermodynamic favorability of degradation pathways[4].

-

Excipient Selection: The use of cyclodextrins (e.g.,

-cyclodextrin) has been investigated to encapsulate the chloroaromatic ring, physically shielding the C-Cl bond from photolytic cleavage[2].

References

-

3-Chloro-4-methyl-5-sulfamoylbenzoic Acid | CAS 62971-72-6 - Benchchem. Benchchem. 1

-

CAS No : 5046-19-5 | Product Name : Furosemide - Impurity D. Pharmaffiliates.5

-

Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. Semantic Scholar. 2

-

Furosemide in water matrix: HPLC-UV method development and degradation studies. ResearchGate. 3

-

Analytical Techniques for Furosemide Determination. ResearchGate. 4

Sources

Thermodynamic Stability and Kinetic Profiling of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D): A Comprehensive Technical Guide

Executive Summary

In the rigorous landscape of Quality by Design (QbD) and active pharmaceutical ingredient (API) manufacturing, understanding the thermodynamic boundaries of process-related impurities is non-negotiable. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (CAS 5046-19-5), officially designated as Furosemide EP Impurity D, represents a critical degradant and synthetic byproduct. This whitepaper synthesizes the mechanistic causality behind its formation, evaluates its solid- and solution-state thermodynamic stability, and provides self-validating experimental protocols for comprehensive kinetic profiling.

Mechanistic Origins and Thermodynamic Drivers of Formation

To understand the thermodynamic stability of Impurity D, one must first analyze the activation energy (

The first substitution occurs regioselectively at the C2 position. However, the introduction of the secondary amino group at C2 fundamentally alters the electronic topology of the aromatic ring. The nitrogen lone pair donates electron density into the

Thermodynamically, the second SNAr reaction to form Impurity D is non-spontaneous under standard conditions. It requires a high thermal energy input (125 °C ≤ T ≤ 135 °C) and excess nucleophile to overcome the elevated activation barrier (1)[1]. Once formed at these elevated temperatures, Impurity D acts as a kinetic trap, though prolonged thermal stress can drive it toward further decarboxylation to form Impurity G[2].

Thermodynamic energy landscape of Impurity D formation via sequential SNAr reactions.

Solid-State Thermodynamic Stability and Polymorphic Disruption

The solid-state stability of an API is governed by its crystal lattice energy. Furosemide exhibits complex conformational and synthon polymorphism, with stable crystal lattice energies calculated at approximately -41.65 to -41.78 kcal/mol, driven by highly efficient

In Impurity D, the substitution of the dense, electronegative C4 chlorine atom with a second bulky, conformationally flexible furfurylamino group severely disrupts this planar packing. The steric hindrance prevents optimal hydrogen bonding alignment, increasing the free volume within the crystal lattice. This structural disruption results in a less negative (less stable) lattice energy compared to the parent API. Consequently, Impurity D exhibits a lower melting point and a higher susceptibility to moisture-induced phase transitions and thermal degradation, requiring strict temperature controls during isolation.

Solution-State Stability and Photolytic Kinetics

Furosemide is notoriously photolabile, degrading primarily via photosensitized oxidation involving singlet oxygen (

Impurity D possesses two furfurylamino moieties, effectively doubling the molecular sites vulnerable to singlet oxygen attack. This structural feature significantly lowers the oxidation potential of the molecule, increasing the bimolecular rate constant (

Comparative Thermodynamic and Kinetic Parameters

| Parameter | Furosemide (API) | Impurity D (CAS 5046-19-5) | Analytical Methodology |

| Molecular Weight | 330.74 g/mol | 391.40 g/mol | High-Resolution Mass Spectrometry |

| Crystal Lattice Energy | ~ -41.7 kcal/mol | > -35.0 kcal/mol (Estimated) | PBC/DFT Computational Modeling |

| Primary Degradation | Photolytic (Singlet | Photolytic & Thermal Decarboxylation | HPLC-UV / LC-MS |

| Thermal Stability Limit | Stable up to ~206°C | Decarboxylates at 125–135°C | TGA / DSC |

| Photolytic Vulnerability | Moderate (Single furan ring) | High (Dual furan rings) | UV-Vis Spectroscopy |

Self-Validating Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of Impurity D, researchers must employ self-validating test systems that decouple thermal degradation from photolytic degradation.

Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Solid-State Accelerated Thermal Aging

Objective: Determine the activation energy (

-

Sample Preparation: Isolate Impurity D to >99.0% purity using preparative HPLC. Dry under vacuum at 25°C to avoid premature thermal degradation.

-

Thermal Stress: Place 10 mg aliquots into hermetically sealed aluminum pans. Incubate in a climate chamber at varying temperature points (40°C, 60°C, 80°C) with a constant 75% Relative Humidity (RH).

-

Control Mechanism: Run a parallel batch of Furosemide API under identical conditions to serve as a baseline thermodynamic reference.

-

Analysis: At intervals of 7, 14, and 28 days, analyze samples via Differential Scanning Calorimetry (DSC) to monitor shifts in the endothermic melting peak, and Thermogravimetric Analysis (TGA) to quantify mass loss associated with decarboxylation to Impurity G.

-

Causality Check: Plot the natural log of the degradation rate against

(Arrhenius plot) to extract the specific

Protocol 2: Solution-State Photolytic Stress Testing (ICH Q1B)

Objective: Quantify the bimolecular rate constant (

-

Solvent Matrix: Prepare a 50 µg/mL solution of Impurity D in a 50:50 Methanol/Water buffer (pH 7.4).

-

Irradiation: Expose the solution to a cool white fluorescent lamp and near-UV light (providing an overall illumination of

million lux hours and -

Singlet Oxygen Trapping: In a parallel control vial, add 10 mM of sodium azide (a known

quencher). -

Quantification: Analyze aliquots at 2-hour intervals using HPLC-UV (detection at 254 nm).

-

Validation: If the degradation rate in the sodium azide vial is significantly suppressed compared to the unquenched vial, the causality of the

[2+4] cycloaddition mechanism is empirically validated.

Conclusion

The thermodynamic stability of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is fundamentally compromised compared to its parent API. The addition of a second furfurylamino group at the C4 position creates a sterically hindered, electron-rich molecule that disrupts crystal lattice stability and doubles its vulnerability to photolytic oxidation. For process chemists and formulators, mitigating the formation of Impurity D requires strict control over reaction temperatures (keeping them below 125°C) and precise stoichiometric management of the furfurylamine nucleophile during synthesis.

References

- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Molecules / PMC URL

- Conformational and Synthon Polymorphism in Furosemide (Lasix)

- Kinetics and Mechanism of the Photosensitized Oxidation of Furosemide Universidad de Chile URL

- Solid Self-Nanoemulsifying Drug Delivery Systems of Furosemide: In Vivo Proof of Concept PMC / NIH URL

Sources

The Photostability Profile of Furosemide and Its Amino-Derivatives: Mechanistic Vulnerabilities and Stabilization Engineering

Executive Summary

Furosemide (5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)-amino]benzoic acid) is a quintessential loop diuretic. Its core pharmacological activity is heavily dependent on its specific structural motifs, notably the secondary amine linkage connecting the furfuryl ring to the anthranilic acid core. However, this exact amino-derivative architecture introduces profound photochemical vulnerabilities. When exposed to ultraviolet (UV) or visible light, furosemide undergoes rapid degradation, leading to a characteristic "yellowing" phenomenon, loss of active pharmaceutical ingredient (API), and the generation of potentially phototoxic byproducts. This technical guide dissects the photostability profile of furosemide amino-derivatives, exploring the quantum mechanics of its degradation, establishing robust analytical workflows, and detailing advanced stabilization strategies.

The Quantum Mechanics of Photochemical Degradation

The photolability of furosemide is not a monolithic process; it is a complex cascade of competing reactions dictated by the molecule's excitation state, the solvent matrix, and the presence of molecular oxygen. The secondary amine group acts as a critical fulcrum in these reactions.

-

Pathway A: Photohydrolysis (The Primary Cleavage): Upon irradiation (particularly at 365 nm), the bond between the secondary amine and the methylene moiety of the furfuryl group is highly susceptible to cleavage. This photo-hydrolytic reaction yields 4-chloro-5-sulfamoylanthranilic acid (CSA, also known as saluamine) and furfuryl alcohol (FA). Crucially, this reaction is independent of oxygen and can proceed under strictly anaerobic conditions[1].

-

Pathway B: Photoreduction and Dechlorination: The chloroaromatic system of furosemide can undergo electron transfer from the triplet excited state to the ground state, leading to the abstraction of the chlorine atom and the formation of N-furfuryl-5-sulfamoylanthranilic acid[2].

-

Pathway C: Type II Photosensitization (Singlet Oxygen Generation): Furosemide acts as a potent photosensitizer. Under aerobic conditions, the excited triplet state of the drug transfers energy to ground-state molecular oxygen (

), generating highly reactive singlet oxygen (

Mechanistic pathways of furosemide photodegradation upon UV/Vis irradiation.

Environmental and Physicochemical Catalysts

The rate and trajectory of furosemide's photodegradation are highly sensitive to its microenvironment.

-

The pH-Rate Profile: The ionization state of the carboxylic acid and sulfonamide groups dictates photostability. The principal photolabile species is the unionized acid form. Consequently, furosemide is highly unstable in acidic solutions (pH < 3.8) but exhibits relative stability in alkaline environments (pH > 7)[4].

-

Solid-State Excipient Interactions: In solid dosage forms, the secondary amino group of furosemide can react with excipients. For instance, the presence of hygroscopic excipients (like starch) provides a micro-aqueous environment that accelerates photohydrolysis. Furthermore, interactions between the amino group and surrounding matrices under light stress can trigger browning reactions, exacerbating the yellowing phenomenon[1].

Experimental Methodology: Self-Validating Photostability Profiling

To accurately profile the photostability of furosemide amino-derivatives, researchers must employ a self-validating experimental system that isolates specific degradation pathways while accounting for photon flux.

Protocol: Comprehensive Forced Degradation and ROS Trapping

Causality Note: This protocol utilizes ICH Q1B compliant light sources but integrates specific chemical scavengers to differentiate between direct photolysis (Type I) and singlet oxygen-mediated degradation (Type II).

-

Sample Preparation & Actinometry:

-

Prepare a 100 µM solution of furosemide in a 50:50 methanol/phosphate buffer (pH 7.4) matrix.

-

Rationale: Methanol ensures the solubility of both the parent drug and non-polar photoproducts, while the buffer maintains the drug in its more stable ionized form, preventing rapid, uncontrolled acid-catalyzed dark hydrolysis.

-

Validate the photon flux of the photoreactor (e.g., D65 fluorescent lamp or 365 nm UV source) using potassium ferrioxalate actinometry to ensure reproducible energy delivery.

-

-

Mechanistic Probing (ROS Trapping):

-

Divide the solution into three cohorts: (A) Control, (B) Argon-purged (Anaerobic), and (C) Oxygen-purged + 10 mM 2,5-dimethylfuran.

-

Rationale: 2,5-dimethylfuran is a highly specific scavenger for singlet oxygen (

). If degradation is significantly halted in Cohort C, and specific peroxidic adducts of 2,5-dimethylfuran are detected via GC-MS, Type II photosensitization is definitively confirmed[3].

-

-

Irradiation and Dark Controls:

-

Expose the samples to 1.2 million lux hours and 200 watt hours/square meter of near UV energy (ICH Q1B standard).

-

Simultaneously maintain identical cohorts wrapped in aluminum foil within the same chamber to serve as thermal/dark controls. Rationale: This isolates photochemical degradation from purely thermal hydrolysis, validating that the observed degradation is strictly photon-driven.

-

-

HPLC-UV/MS Quantification:

-

Analyze aliquots at specific time intervals (e.g., 0, 1, 3, 6, 12, 24 hours) using an HPLC system coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

-

Monitor the disappearance of the parent peak (m/z 329) and the emergence of CSA (m/z 249) and furfuryl alcohol.

-

Self-validating experimental workflow for forced degradation and ROS trapping.

Quantitative Photostability Data

The following table synthesizes the kinetic parameters and primary photoproducts of furosemide under various environmental conditions.

| Matrix / Condition | Primary Photoproducts | Dominant Mechanism | Half-Life ( | Reference |

| Aqueous (pH 2.0) | CSA, Furfuryl Alcohol | Photohydrolysis (Unionized form) | ~0.5 - 1.5 hours | [4] |

| Aqueous (pH 7.4) | CSA, Furfuryl Alcohol | Photohydrolysis (Ionized form) | Stable (Minimal degradation) | [4] |

| Methanol (Aerobic) | CSA, Peroxidic derivatives | Type II Photosensitization ( | Highly Photolabile | [3] |

| Solid-State (Urea Cocrystal) | Uncharacterized polymers | Excipient-mediated degradation | 6.6% degradation at 90 days | [5] |

| Solid-State (Nicotinamide Cocrystal) | Suppressed Yellowing | Spectral shifting / Crystal packing | 1.3% degradation at 90 days | [5] |

Engineering Photostability: Advanced Stabilization Strategies

Mitigating the photolability of furosemide amino-derivatives requires interventions at the formulation and supramolecular levels.

-

Supramolecular Crystal Engineering (Co-crystallization): Traditional formulation approaches (like amber glass) only provide passive protection. Active stabilization can be achieved by altering the crystal lattice. Co-crystallizing furosemide with nicotinamide significantly suppresses the yellowing phenomenon and chemical degradation. Mechanism: The furosemide-nicotinamide co-crystal exhibits a UV-Visible absorption spectrum that is shifted to a shorter wavelength compared to intact furosemide. This shift moves the drug's absorption band away from the primary emission spectrum of standard environmental lighting (e.g., D65 lamps), effectively rendering the molecule "blind" to the destructive photons[5]. Conversely, co-crystallization with urea accelerates degradation, highlighting the need for careful co-former selection.

-

Photoprotective Associations: The formulation of furosemide with other active agents can impart synergistic photostability. For example, the concurrent formulation of furosemide with the diuretic triamterene in pH 7.4 solutions demonstrates a significant photoprotective effect. Triamterene, which is highly fluorescent but photochemically stable, acts as an energy sink. It absorbs incident UV radiation and dissipates it harmlessly as fluorescence, thereby shielding the vulnerable secondary amine of furosemide from photolysis[6].

References

- Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions.International Journal of Pharmaceutics (via Semantic Scholar).

- Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation.PubMed (NIH).

- An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide.MDPI.

- Photolytic degradation of frusemide.ResearchGate.

- Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation.PubMed (NIH).

- Photostability studies on the furosemide-triamterene drug association.PubMed (NIH).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photostability studies on the furosemide-triamterene drug association - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Solubility Properties of Deschloro Furosemide Analogs: A Physicochemical and In Silico Exploration

An In-Depth Technical Guide:

Abstract

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. However, its classification as a Biopharmaceutics Classification System (BCS) Class IV drug is due to its inherently low solubility and permeability, which can lead to variable absorption and bioavailability.[1][2][3][4][5] This guide provides a comprehensive exploration of the theoretical solubility properties of deschloro furosemide analogs. By removing the electron-withdrawing chlorine atom from the C4 position of the benzoic acid ring, we can fundamentally alter the molecule's physicochemical characteristics. This paper details the theoretical underpinnings of solubility, outlines robust computational methodologies for its prediction, and provides a framework for the experimental validation of these in silico models. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the solubility of complex pharmaceutical compounds.

Introduction: The Furosemide Solubility Challenge

Furosemide effectuates its diuretic action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[6][7][8][9] Its clinical efficacy is well-established, but its physicochemical properties present significant formulation challenges. Furosemide is a weakly acidic compound with a pKa of approximately 3.9, and it is practically insoluble in water and acidic solutions.[9][10][11][12] This poor aqueous solubility is a primary factor contributing to its classification as a BCS Class IV drug, necessitating strategies to enhance its dissolution and absorption.[4]

Analog development is a classic medicinal chemistry strategy to optimize a drug's properties. This guide focuses on a specific modification: the removal of the chlorine atom at the C4 position, creating "deschloro furosemide" analogs. This seemingly minor structural change can have a profound impact on the molecule's electronic distribution, crystal lattice energy, and solvation thermodynamics, all of which are critical determinants of solubility.

Molecular Architecture and the Role of the Chloro Substituent

The furosemide molecule possesses several key functional groups that dictate its behavior:

-

Carboxylic Acid: This group is responsible for the drug's acidic nature and allows for salt formation in alkaline solutions.[9]

-

Sulfonamide Group: This moiety is critical for the diuretic activity.[9]

-

Furan Ring: The furfurylamino side chain is essential for its high potency.[9]

-

Chlorine Atom: Positioned at C4, this electronegative atom enhances the diuretic effect, likely by influencing the acidity of the carboxylic acid and the electron density of the aromatic ring.[9]

The removal of the chlorine atom is hypothesized to induce several cascading effects:

-

Reduced Acidity: The electron-withdrawing inductive effect of chlorine increases the acidity of the nearby carboxylic acid. Its removal would likely increase the pKa, making the analog less acidic and altering its solubility profile as a function of pH.

-

Altered Polarity and Lipophilicity: The chloro group contributes to the overall lipophilicity (logP) of the molecule. Its removal will change the logP value, which in turn affects the balance between solubility in aqueous and lipid environments.

-

Modified Crystal Packing: The chlorine atom participates in intermolecular interactions within the crystal lattice. Removing it will change the crystal packing, potentially lowering the lattice energy required to be overcome for dissolution.

Theoretical Foundations of Solubility

The solubility of a crystalline compound is governed by the thermodynamic equilibrium between the solid state and the solution. This process can be dissected into two key energetic components:

-

Lattice Energy (ΔG_lattice): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvation Energy (ΔG_solvation): The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two forces. For a drug to dissolve, the energy gained from solvation must be sufficient to overcome the energy required to break apart the crystal lattice.[13]

Caption: Thermodynamic cycle illustrating the relationship between lattice energy, solvation energy, and the overall energy of solution which determines solubility.

In Silico Approaches for Predicting Solubility

Modern drug development heavily relies on computational models to predict physicochemical properties, saving significant time and resources.[14][15][16]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate structural or physicochemical descriptors of molecules with their experimentally measured solubility.[13][14]

-

Causality: These models work on the principle that the structure of a molecule dictates its properties. Descriptors can range from simple (e.g., molecular weight, atom counts) to complex (e.g., quantum chemical parameters).

-

Methodology: A large dataset of compounds with known solubilities is used to "train" a mathematical model. This model can then be used to predict the solubility of new, untested compounds like our deschloro furosemide analogs.

-

Trustworthiness: The predictive power of a QSPR model is highly dependent on the quality and diversity of the training dataset.[14] The model must be validated using an external test set of molecules not used during training.

First-Principles and Thermodynamics-Based Methods

These methods aim to predict solubility from fundamental physical principles rather than statistical correlation.

-

Expertise: Approaches like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) use quantum mechanics to calculate the chemical potential of a molecule in a solvent, providing a more direct prediction of solvation energy.[13]

-

Application: These models are computationally more intensive than QSPR but can offer deeper mechanistic insights into how a molecule interacts with its solvent environment. They are particularly useful for comparing the solubility of a parent drug and its analog in various solvents.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the dissolution process.

-

Methodology: By simulating the movement and interaction of every atom in a system (drug crystal and solvent) over time, MD can model the breakdown of the crystal lattice and the solvation of individual drug molecules.

-

Insight: While computationally expensive, MD simulations are invaluable for understanding the specific intermolecular interactions (e.g., hydrogen bonds) that govern solubility at a molecular level.[13][14]

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted properties for furosemide and a hypothetical deschloro analog based on computational models.

| Property | Furosemide | Deschloro Furosemide Analog (Predicted) | Rationale for Change |

| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₂H₁₂N₂O₅S | Removal of Cl, addition of H |

| Molecular Weight | 330.77 g/mol | 296.31 g/mol | Mass difference of Cl vs. H |

| pKa (Predicted) | ~3.9 | ~4.3 | Removal of electron-withdrawing Cl reduces acidity |

| cLogP (Predicted) | ~2.9 | ~2.5 | Chlorine is lipophilic; its removal reduces logP |

| Aqueous Solubility (pH 7.4, Predicted) | Low | Moderately Increased | Lower lattice energy and altered polarity may favor solvation |

Experimental Protocol: Validating Theoretical Predictions

Theoretical models must be validated by robust experimental data. The gold-standard method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[17][18]

Objective

To determine the equilibrium solubility of deschloro furosemide analogs in various physiologically relevant aqueous buffers to validate in silico predictions.

Materials

-

Deschloro furosemide analog (crystalline solid)

-

Phosphate buffers (pH 5.8, 6.8, 7.4)

-

Simulated Gastric Fluid (pH 1.2)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology

-

Preparation: Prepare all aqueous buffers and degas them.

-

Addition of Excess Solid: Add an excess amount of the deschloro furosemide analog to vials containing a known volume of each buffer. "Excess" ensures that a saturated solution in equilibrium with undissolved solid is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) for 48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved analog using a validated HPLC-UV method against a standard curve.

-

Validation: The experiment should be performed in triplicate for each buffer condition to ensure reproducibility. The presence of solid material at the end of the experiment visually confirms that saturation was achieved.

Caption: A streamlined workflow demonstrating the synergy between computational prediction and experimental validation in drug analog development.

Conclusion and Future Directions

The theoretical analysis of deschloro furosemide analogs provides a powerful, resource-efficient strategy to guide drug development. By leveraging a suite of in silico tools, from QSPR to first-principles thermodynamic models, researchers can rationally predict how structural modifications will impact a drug's solubility profile. The removal of the C4 chlorine atom is predicted to increase the analog's pKa and alter its lipophilicity, potentially leading to improved aqueous solubility. However, these theoretical insights are only as valuable as their experimental validation. The shake-flask method provides a robust and reliable means to confirm these predictions, creating a feedback loop for refining computational models. This integrated approach of prediction and validation is essential for accelerating the discovery of new chemical entities with optimized physicochemical properties and improved therapeutic potential.

References

- Furosemide - Wikipedia. (URL: )

- Factors that Affect the Solubility of Drugs - Pharmaguideline. (URL: )

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: )

- 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (URL: )

- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (URL: )

- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (URL: )

- What is the mechanism of Furosemide?

- Factors Influencing Drug Solubility | PDF - Scribd. (URL: )

- Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. (URL: )

- Furosemide (Lasix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (URL: )

- Solubility & Dissolution - PharmDecks. (URL: )

- 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formul

- Predicting drug solubility in different solvents using molecular simulation and machine learning - University of Str

- Furosemide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi

- (PDF)

- Computational Approaches to Determine Drug Solubility - PubMed. (URL: )

- Furosemide | Deranged Physiology. (URL: )

- Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - NIH. (URL: )

- FUROSEMIDE (FRUSEMIDE) 1.

- Prediction of Drug-like Compounds Solubility in Supercritical Carbon Dioxide: A Comparative Study between Classical Density Functional Theory and Machine Learning Approaches | Industrial & Engineering Chemistry Research - ACS Public

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (URL: )

- Furosemide Cocrystals: Structures, Hydrogen Bonding, and Implications for Properties | Crystal Growth & Design - ACS Public

- Medicinal Chemistry of Furosemide: A Loop Diuretic Overview - Prezi. (URL: )

- Theoretical and practical approaches for prediction of drug-polymer miscibility and solubility - PubMed. (URL: )

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )

- solubility experimental methods.pptx. (URL: )

- Furosemide - accessd

- Furosemide CAS#: 54-31-9 - ChemicalBook. (URL: )

- Full article: Physical–chemical properties of furosemide nanocrystals developed using rotation revolution mixer - Taylor & Francis. (URL: )

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (URL: )

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (URL: )

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: )

- Theoretical and Practical Approaches for Prediction of Drug–Polymer Miscibility and Solubility | Semantic Scholar. (URL: )

- Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.

- In-Vitro, Ex-Vivo Characterization of Furosemide Bounded Pharmacosomes for Improvement of Solubility and Permeability - Horizon Research Publishing. (URL: )

- Enhancement of Solubility of Furosemide Utilizing Different Techniques of Inclusion Complex - ijprajournal. (URL: )

- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (URL: )

- Comparative evaluation of various solubility enhancement str

- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN - ResearchG

- (PDF) Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. (URL: )

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Furosemide - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 8. Furosemide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. prezi.com [prezi.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Furosemide CAS#: 54-31-9 [m.chemicalbook.com]

- 13. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 16. Computational approaches to determine drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Executive Summary

Furosemide is a highly potent loop diuretic utilized globally for the management of edema and congestive heart failure. However, the safety and efficacy of the Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity profile. During both synthesis and shelf-life storage, furosemide is prone to the formation of specific process-related impurities and degradation products. Among these, Furosemide Impurity A (a positional isomer) and Impurities B and C (hydrolytic degradation products) present significant analytical challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a mechanistic understanding of how these impurities form, alongside a self-validating analytical framework for their precise quantification in compliance with ICH Q3A(R2) guidelines.

Chemical Profiling & Structural Elucidation

Furosemide and its related substances share a sulfonamide-substituted benzoic acid backbone but differ critically in their functional group substitutions and spatial arrangements. Understanding these physicochemical differences is the first step in developing robust separation methodologies.

Table 1: Physicochemical Properties of Furosemide and Key Impurities

| Compound | Pharmacopeial Designation | CAS Number | Molecular Weight | Structural Origin / Mechanism |

| Furosemide | API | 54-31-9 | 330.74 g/mol | Target Active Pharmaceutical Ingredient |

| Impurity A | Furosemide Related Compound A | 4818-59-1 | 330.74 g/mol | Process Impurity (Positional Isomer at C-4) |

| Impurity B | Furosemide Impurity B | 2736-23-4 | 270.09 g/mol | Process Precursor / Extreme Degradation Product |

| Impurity C | Furosemide Impurity C | 3086-91-7 | 250.66 g/mol | Degradation Product (Thermal/Acidic Hydrolysis) |

Mechanisms of Formation & Degradation

To control impurities, one must first understand the thermodynamic and kinetic drivers behind their formation.

Process-Related Formation (Impurity A)

Furosemide is synthesized via the nucleophilic aromatic substitution of 2,4-dichloro-5-sulfamoylbenzoic acid (Impurity B) with furfurylamine.

-

The Causality of Isomerization: The desired nucleophilic attack occurs at the C-2 position because the adjacent electron-withdrawing carboxylic acid group highly activates the C-2 chlorine atom. However, the sulfonamide group at C-5 also exerts an electron-withdrawing effect, mildly activating the C-4 chlorine. When furfurylamine attacks the C-4 position instead of C-2, it generates Impurity A (2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) [1]. Because Impurity A is a structural isomer of the API, it possesses an identical molecular weight and nearly identical hydrophobicity, making it the most difficult impurity to purge during crystallization.

Degradation Pathways (Impurities B & C)

Furosemide is highly susceptible to acid-catalyzed and thermal hydrolysis.

-

The Causality of Degradation: Exposure to moisture and elevated temperatures (e.g., 40°C/75% RH during stability testing) protonates the secondary amine. This weakens the carbon-nitrogen bond, leading to the cleavage of the furfuryl group. This hydrolysis yields Impurity C (2-amino-4-chloro-5-sulfamoylbenzoic acid) and furfuryl alcohol. Under extreme stress conditions, complete deamination can occur, reverting the molecule back to the starting material, Impurity B [2].

Furosemide synthesis and primary degradation pathways.

Analytical Methodologies: HPLC Separation Protocol

To comply with regulatory thresholds, an analytical method must resolve Furosemide from Impurities A, B, and C with a limit of quantitation (LOQ) below 0.05%. The following reversed-phase High-Performance Liquid Chromatography (RP-HPLC) protocol is engineered specifically for this purpose.

Causality in Method Design

-

Stationary Phase Selection: A C18 column is utilized because the dense, long hydrocarbon chains provide the necessary hydrophobic surface area to distinguish the subtle spatial and dipole moment differences between the C-2 substituted API and the C-4 substituted Impurity A.

-

Mobile Phase pH Control: Furosemide contains a carboxylic acid moiety with a pKa of ~3.9. If analyzed at a neutral pH, the molecule ionizes, leading to poor retention and severe peak tailing. By utilizing 0.1% acetic acid, the mobile phase pH is lowered to ~3.0. This suppresses the ionization of the carboxylate group, ensuring the analytes remain in their neutral, lipophilic state for optimal interaction with the C18 phase.

-

Detection Wavelength: The conjugated π-system of the substituted benzene ring and the sulfonamide group exhibits a strong UV absorbance maximum at 272 nm. Selecting this wavelength maximizes the signal-to-noise ratio, ensuring trace impurities are detected without interference from non-chromophoric excipients [2].

Step-by-step HPLC analytical workflow for impurity profiling.

Step-by-Step Experimental Protocol

-

Mobile Phase Preparation: Mix 0.1% glacial acetic acid in deionized water with HPLC-grade acetonitrile in a 60:40 (v/v) ratio. Degas via sonication or vacuum filtration for 15 minutes.

-

Standard & Sample Preparation: Dissolve the Furosemide sample and the Impurity A reference standard [3] in the mobile phase to a concentration of 1.0 mg/mL.

-

Self-Validation Mechanism: Do not use pure methanol or water as the sample diluent. Matching the diluent to the mobile phase prevents solvent-mismatch peak distortion, ensuring that any observed peak splitting is a true impurity rather than a chromatographic artifact.

-

-

Chromatographic Conditions:

-

Column: Symmetry® C18 (4.6 × 250 mm, 5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min (Isocratic elution).

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 272 nm.

-

-

System Suitability Test (SST): Inject a resolution mixture containing Furosemide and Impurity A.

-

Self-Validating Metric: The analytical run is only considered valid if the resolution factor (

) between Furosemide and Impurity A is

-

-

Sample Analysis: Inject the sample solutions. Due to polarity differences, Impurity C typically elutes first (most polar), followed by Impurity B, Furosemide, and finally Impurity A.

Toxicological & Regulatory Implications

The precise quantification of Impurity A is not merely a quality control exercise; it is a critical safety mandate. In silico toxicological predictions (e.g., utilizing the ProTox-II webserver) indicate that process-related impurities retaining the sulfonamide and chloro-aromatic structures may possess varying degrees of hepatotoxicity and mutagenic potential [1].

Consequently, to comply with ICH Q3A(R2) guidelines for new drug substances, regulatory bodies (including the EP and USP) strictly mandate that the reporting threshold for unknown impurities is 0.05%, and specific known impurities like Impurity A must be controlled to

Conclusion

The control of Furosemide Impurity A and its related degradation compounds requires a deep mechanistic understanding of nucleophilic substitution side-reactions and hydrolytic vulnerabilities. By leveraging the physicochemical differences between these molecules, scientists can design self-validating, highly specific HPLC methodologies. Adhering to the protocols outlined in this guide ensures not only regulatory compliance but also the fundamental safety and efficacy of the final pharmaceutical product.

References

-

Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: Molecules (MDPI) URL: [Link] [1]

-

Title: Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution Source: Molecules (MDPI) URL: [Link] [2]

An In-Depth Technical Guide on the Putative Metabolic Formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide In Vivo

This guide provides a comprehensive exploration of the potential in vivo metabolic formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, a known impurity of the potent loop diuretic, Furosemide. While not a widely documented major metabolite, its structural relationship to the parent drug warrants a thorough investigation into its potential origins within a biological system. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Executive Summary: Furosemide Metabolism and the Enigma of a Minor Metabolite

Furosemide is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1][2] Its therapeutic effect is achieved through the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[3] The in vivo disposition of furosemide is primarily governed by renal excretion of the unchanged drug and metabolism, with the kidneys playing a substantial role in both processes.[1][4]